3,6-dibromo-1H-pyrrolo[3,2-b]pyridine 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1190312-18-5
VCID: VC2833074
InChI: InChI=1S/C7H4Br2N2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H
SMILES: C1=C(C=NC2=C1NC=C2Br)Br
Molecular Formula: C7H4Br2N2
Molecular Weight: 275.93 g/mol

3,6-dibromo-1H-pyrrolo[3,2-b]pyridine

CAS No.: 1190312-18-5

Cat. No.: VC2833074

Molecular Formula: C7H4Br2N2

Molecular Weight: 275.93 g/mol

* For research use only. Not for human or veterinary use.

3,6-dibromo-1H-pyrrolo[3,2-b]pyridine - 1190312-18-5

Specification

CAS No. 1190312-18-5
Molecular Formula C7H4Br2N2
Molecular Weight 275.93 g/mol
IUPAC Name 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine
Standard InChI InChI=1S/C7H4Br2N2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H
Standard InChI Key YLJNUCADWFEQJM-UHFFFAOYSA-N
SMILES C1=C(C=NC2=C1NC=C2Br)Br
Canonical SMILES C1=C(C=NC2=C1NC=C2Br)Br

Introduction

Chemical Properties and Structure

Structural Comparison with Related Compounds

The basic structural framework of 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine shares similarities with other pyrrolopyridine derivatives documented in research literature. For comparison, the closely related 1H-pyrrolo[3,2-c]pyridine derivatives have been extensively studied for their antitumor activities, particularly as colchicine-binding site inhibitors . While these compounds feature a different fusion pattern, they provide valuable insights into the general properties and potential applications of bromine-substituted pyrrolopyridines.

Predicted Molecular Properties

Based on the structural analysis and comparison with 3,6-dibromo-1H-pyrrolo[3,2-b]pyridin-5-ol, we can estimate several key properties for 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine:

PropertyEstimated ValueBasis of Estimation
Molecular FormulaC7H4Br2N2Structural analysis
Molecular Weight~275.93 g/molCalculation based on atomic weights
LogP~1.5-2.0Comparison with similar structures
Hydrogen Bond Donors1 (NH group)Structural analysis
Hydrogen Bond Acceptors2 (N atoms)Structural analysis

The molecular properties suggest that 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine likely demonstrates moderate lipophilicity, which would influence its solubility profile and potential for membrane permeability in biological systems.

Physical Properties

Estimated Physical Characteristics

While specific experimental data for 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine is limited, we can estimate several physical properties based on the documented properties of the closely related 3,6-dibromo-1H-pyrrolo[3,2-b]pyridin-5-ol compound:

Physical PropertyEstimated ValueComparative Reference
AppearanceCrystalline solidTypical for brominated heterocycles
Density~2.1-2.3 g/cm³Based on related compound (2.3±0.1 g/cm³)
Boiling Point~420-450°CSlightly lower than related compound (451.3±40.0°C)
Melting PointPotentially highConsistent with dibrominated aromatic compounds
Flash Point~210-225°CSlightly lower than related compound (226.7±27.3°C)

Solubility Profile

The solubility characteristics of 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine would be governed by its molecular structure, particularly the presence of the NH group and the two bromine atoms. The compound is expected to demonstrate:

  • Poor solubility in water due to its relatively high lipophilicity

  • Moderate to good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols

  • Good solubility in halogenated solvents such as dichloromethane and chloroform

These solubility characteristics would be important considerations for both synthetic procedures and potential biological testing of the compound.

Synthetic Approaches

Bromination of 1H-pyrrolo[3,2-b]pyridine

A direct approach would involve selective bromination of the parent 1H-pyrrolo[3,2-b]pyridine compound. This could be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in appropriate solvents, with careful control of reaction conditions to achieve regioselectivity.

Cyclization-Based Approach

Another strategy could involve the synthesis of appropriately substituted precursors followed by cyclization to form the pyrrolopyridine core. This approach is exemplified in the synthesis of related compounds such as 6-bromo-1H-pyrrolo[3,2-c]pyridine, which was prepared through a series of transformations including nitration, vinyl formation, and cyclization steps .

Comparative Synthetic Methodology

The synthesis of related pyrrolopyridine compounds typically involves multiple steps, as documented for 1H-pyrrolo[3,2-c]pyridine derivatives:

  • Initial functionalization of pyridine precursors

  • Introduction of appropriate functional groups for cyclization

  • Formation of the fused ring system

  • Selective bromination or other functionalization steps

For example, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine involved transformations of 2-bromo-5-methylpyridine through oxidation, nitration, vinyl formation, and cyclization steps . Similar principles could be applied to the synthesis of 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine, with appropriate modifications to achieve the desired regiochemistry.

Research Methodology Considerations

Analytical Characterization

Comprehensive characterization of 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine would typically involve:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • High-Resolution Mass Spectrometry (HRMS)

  • Infrared (IR) spectroscopy

  • X-ray crystallography (if suitable crystals can be obtained)

  • UV-visible spectroscopy

These analytical techniques would provide detailed structural confirmation and physical property data, essential for both synthetic and biological research applications.

Biological Evaluation Methods

For investigating potential biological activities, several standard methodologies could be employed:

  • In vitro cell-based assays against cancer cell lines

  • Enzyme inhibition assays (particularly for kinases and tubulin)

  • Cell cycle analysis and apoptosis studies

  • Molecular docking and computational studies to predict binding modes

As observed with related compounds, cell cycle studies and apoptosis analyses could reveal whether 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine or its derivatives cause G2/M phase cell cycle arrest and induce apoptosis, mechanisms often associated with anticancer activity .

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